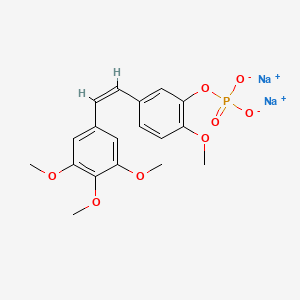

Fosbretabulin disódico

Descripción general

Descripción

Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. This compound is a derivative of combretastatin, a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum) .

Aplicaciones Científicas De Investigación

Fosbretabulin disodium has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying microtubule destabilization and vascular-targeting agents.

Biology: The compound is used to investigate the mechanisms of microtubule destabilization and its effects on cellular processes.

Medicine: Fosbretabulin disodium is being investigated for its potential use in cancer therapy, particularly for its ability to target and disrupt tumor vasculature

Mecanismo De Acción

Target of Action

Fosbretabulin disodium, also known as combretastatin A-4 phosphate or CA4P, is a microtubule destabilizing experimental drug . It selectively targets endothelial cells , which are cells that line the interior surface of blood vessels. These cells play a crucial role in the formation of new blood vessels, a process known as angiogenesis, which is often exploited by cancerous tumors for their growth and survival.

Mode of Action

Fosbretabulin disodium acts as a vascular-targeting agent . It is designed to damage the vasculature (blood vessels) of cancer tumors, causing central necrosis . Necrosis refers to the death of cells in an organ or tissue due to disease, injury, or failure of the blood supply. Fosbretabulin disodium is a prodrug, which means it is metabolized in vivo (within the body) to its active metabolite, combretastatin A-4 .

Biochemical Pathways

The primary biochemical pathway affected by fosbretabulin disodium involves the destabilization of microtubules . Microtubules are a component of the cell’s cytoskeleton and are involved in many essential cellular processes, including cell division and intracellular transport. By destabilizing these structures, fosbretabulin disodium disrupts these processes, leading to cell death .

Pharmacokinetics

As a prodrug, fosbretabulin disodium is known to be dephosphorylated in vivo to its active metabolite, combretastatin a-4 .

Result of Action

The primary result of fosbretabulin disodium’s action is the induction of central necrosis in cancer tumors . By damaging the tumor vasculature, the drug deprives the tumor cells of necessary nutrients and oxygen, leading to cell death and a reduction in tumor size .

Análisis Bioquímico

Biochemical Properties

Fosbretabulin disodium is a prodrug that is converted to combretastatin A inside the endothelial cells that line blood vessels . It binds to tubulin dimers and prevents microtubule polymerization, resulting in mitotic arrest and apoptosis in endothelial cells . This interaction with tubulin dimers is a key aspect of the biochemical role of Fosbretabulin disodium.

Cellular Effects

Fosbretabulin disodium exhibits antivascular effects on tumor vasculature, inducing a rapid reduction in tumor blood flow and a concomitant increase of cellular necrosis . It interferes with vascularisation by preventing tubulin-polymerisation and disrupting cell junctions . This action destroys tumor vasculature and leads to cancer cell death and necrosis .

Molecular Mechanism

The molecular mechanism of Fosbretabulin disodium involves its conversion to combretastatin A inside endothelial cells . Combretastatin A binds to tubulin dimers, preventing their polymerization . This leads to mitotic arrest and apoptosis in endothelial cells . The disruption of microtubule dynamics is a key aspect of the molecular mechanism of Fosbretabulin disodium.

Temporal Effects in Laboratory Settings

It is known that Fosbretabulin disodium is a prodrug that is converted to its active metabolite, combretastatin A, in vivo .

Dosage Effects in Animal Models

It is known that Fosbretabulin disodium is a potent anti-cancer agent that exhibits antivascular effects on tumor vasculature .

Metabolic Pathways

The metabolic pathways of Fosbretabulin disodium involve its conversion to combretastatin A in vivo

Transport and Distribution

It is known that Fosbretabulin disodium is a prodrug that is converted to its active metabolite, combretastatin A, in vivo .

Subcellular Localization

It is known that Fosbretabulin disodium is a prodrug that is converted to its active metabolite, combretastatin A, in vivo . This conversion likely occurs in the endothelial cells that line blood vessels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fosbretabulin disodium is synthesized from combretastatin A-4 through a phosphorylation reaction. The process involves the reaction of combretastatin A-4 with phosphoric acid to form the phosphate ester. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the phosphorylation process .

Industrial Production Methods

In industrial settings, the production of fosbretabulin disodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization or other suitable methods to obtain the disodium salt form .

Análisis De Reacciones Químicas

Types of Reactions

Fosbretabulin disodium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced to its corresponding alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or other reduced forms .

Comparación Con Compuestos Similares

Similar Compounds

Combretastatin A-4: The parent compound of fosbretabulin disodium, known for its microtubule destabilizing properties.

Cabazitaxel: Another tubulin inhibitor used in cancer therapy.

Paclitaxel: A well-known microtubule-stabilizing agent used in cancer treatment

Uniqueness

Fosbretabulin disodium is unique due to its dual role as a vascular-targeting agent and a microtubule destabilizer. Unlike other similar compounds, it specifically targets the vasculature of tumors, leading to central necrosis and tumor regression .

Propiedades

Número CAS |

168555-66-6 |

|---|---|

Fórmula molecular |

C18H21NaO8P |

Peso molecular |

419.3 g/mol |

Nombre IUPAC |

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |

InChI |

InChI=1S/C18H21O8P.Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;/h5-11H,1-4H3,(H2,19,20,21);/b6-5-; |

Clave InChI |

SFKGCTYUWCBOHY-YSMBQZINSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES isomérico |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na] |

SMILES canónico |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na] |

Apariencia |

white solid powder |

Pureza |

> 98% |

Sinónimos |

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate 3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene CA4DP combretastatin A-4 combretastatin A-4 disodium phosphate combretastatin A4 combretastatin A4 phosphate CRC 87-09 CRC-98-09 deoxycombretastatin A-4 fosbretabulin isocombretastatin A-4 NSC 817373 NSC-817373 phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate) phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)